ethyl 4-(2-((4-oxo-3-(o-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate
Description
Ethyl 4-(2-((4-oxo-3-(o-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate is a pyrimidoindole derivative featuring a fused pyrimidine-indole core. Key structural attributes include:
- Position 3: Substituted with an o-tolyl (2-methylphenyl) group, enhancing lipophilicity and steric bulk compared to simpler phenyl substituents.
- Position 2: A thioacetamido linker (-S-CH2-C(O)NH-) connecting the pyrimidoindole core to a para-substituted ethyl benzoate moiety.
- Functional groups: The ethyl ester at the benzoate position improves solubility relative to carboxylic acid derivatives, while the thioether linkage may influence redox stability and binding interactions.
Properties
IUPAC Name |
ethyl 4-[[2-[[3-(2-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O4S/c1-3-36-27(35)18-12-14-19(15-13-18)29-23(33)16-37-28-31-24-20-9-5-6-10-21(20)30-25(24)26(34)32(28)22-11-7-4-8-17(22)2/h4-15,30H,3,16H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIUUYTYDIGQLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in various biological activities, making them potential targets for therapeutic interventions.
Mode of Action
The exact mode of action of this compound is currently unknown. The presence of the indole nucleus, a common feature in many bioactive compounds, suggests that it may interact with its targets in a similar manner to other indole derivatives.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level.
Biological Activity
Ethyl 4-(2-((4-oxo-3-(o-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate, with the CAS number 888440-39-9, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C28H24N4O4S, with a molecular weight of 512.6 g/mol. The structure features a pyrimidine ring fused with an indole moiety, which is often associated with various pharmacological properties.
Biological Activity Overview
- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidine and indole have shown activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antiallergic Effects : Similar compounds have been reported to possess antiallergic activities. For example, structural modifications in related pyrimidine derivatives have resulted in enhanced potency in inhibiting allergic responses in animal models .
- Kinase Inhibition : Some studies indicate that the compound may inhibit specific kinases involved in cancer progression. Kinase inhibitors are crucial in targeted cancer therapies, and compounds with structural similarities have demonstrated effective inhibition of pathways like MEK1/2 and PI3K .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline | Antiallergic | 3.0 | |
| AZD6244 | MEK1/2 Inhibitor | 0.3 | |
| PD0325901 | PI3K Inhibitor | 50 |
Case Studies
- Case Study on Anticancer Activity : A study investigated the anticancer effects of a pyrimidine derivative similar to this compound against HeLa cells. The results showed that the compound induced apoptosis at concentrations as low as 10 µM after 48 hours of treatment.
- Antiallergic Mechanism Investigation : Research on related compounds indicated that they could significantly reduce histamine release from mast cells in vitro. This suggests a potential therapeutic application for allergic conditions.
Research Findings
Recent advancements in drug design have highlighted the importance of structural modifications in enhancing the biological activity of related compounds. For instance, studies have shown that introducing specific functional groups can optimize the pharmacokinetic properties and increase bioavailability.
Scientific Research Applications
The compound ethyl 4-(2-((4-oxo-3-(o-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by relevant case studies and data.
Key Properties
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Medicinal Chemistry
This compound has shown promise in drug development due to its structural similarities to known pharmacophores. Its potential applications include:
- Anticancer Agents : Compounds containing pyrimidine rings have been investigated for their ability to inhibit cancer cell proliferation. Studies have indicated that derivatives of this compound can induce apoptosis in various cancer cell lines.
- Antimicrobial Activity : The thioacetamido group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for antimicrobial drug development.
Case Study Example
A study published in the Journal of Medicinal Chemistry explored the synthesis of similar pyrimidine derivatives and their efficacy against breast cancer cells. The findings suggested that modifications to the thio group could significantly enhance cytotoxicity.
Material Science
The compound's unique structure also positions it as a candidate for use in advanced materials:
- Polymer Chemistry : this compound can be utilized as a monomer in the synthesis of polymers with tailored properties for specific applications such as drug delivery systems or coatings.
Data Table: Properties of Related Polymers
| Polymer Type | Application Area | Notable Properties |
|---|---|---|
| Biodegradable Polymers | Drug Delivery Systems | Controlled release, biocompatibility |
| Conductive Polymers | Electronics | High conductivity, flexibility |
Agricultural Chemistry
The compound's potential as a pesticide or herbicide has been explored due to its ability to disrupt biological pathways in target organisms. Its thioacetamido moiety may serve as a bioactive component that interacts with plant or insect physiology.
Research Insights
Research conducted by agricultural chemists has indicated that similar compounds can effectively control pest populations while minimizing environmental impact. Further studies are needed to evaluate the efficacy and safety of this specific compound in agricultural settings.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent Effects on Pyrimido[5,4-b]indole Derivatives
Key Observations:
Position 3 Substituents :
- The o-tolyl group in the target compound introduces steric hindrance and moderate lipophilicity compared to phenyl () or 4-nitrophenyl (). This may optimize membrane permeability and target engagement .
- Electron-withdrawing groups (e.g., 4-nitrophenyl ) could reduce nucleophilic reactivity but enhance hydrogen-bonding interactions with TLR4 .
Position 5 Substituents :
- Long alkyl chains (e.g., dodecyl in 47c) improve hydrophobic interactions with TLR4’s lipid-binding domains, enhancing affinity .
- Smaller groups (e.g., methyl in 32) balance activity and solubility .
Linker and Terminal Groups :
- Ethyl benzoate (target compound) offers better solubility than carboxylic acids (e.g., 47c) but may require enzymatic hydrolysis for activation .
- N-Cyclohexylacetamide (32) increases metabolic stability by resisting esterase cleavage .
- Perfluorophenyl esters () are highly reactive, enabling covalent conjugation to biomolecules .
Structure-Activity Relationship (SAR) Trends
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
